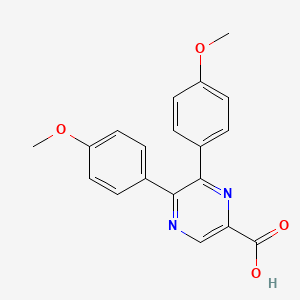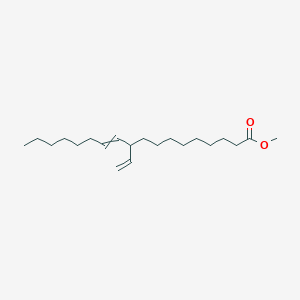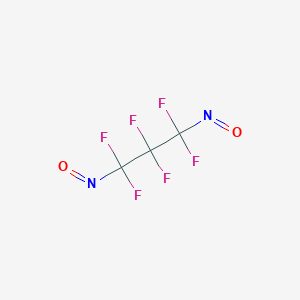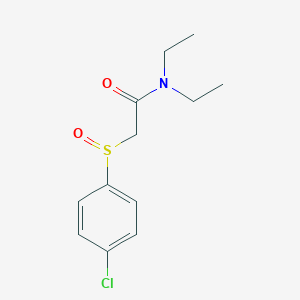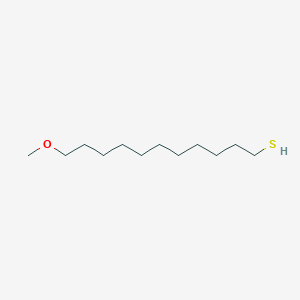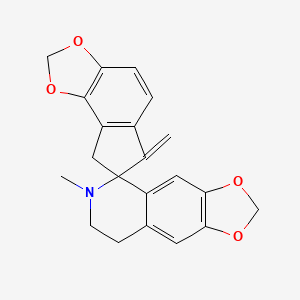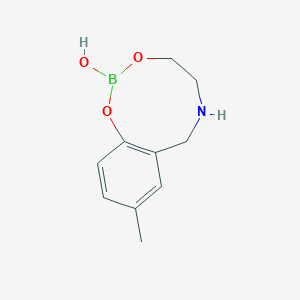![molecular formula C19H14O4 B14285316 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- CAS No. 138435-70-8](/img/structure/B14285316.png)
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[b]naphtho[1,2-d]pyran derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of a 2-methylarenofuran as a masked salicylaldehyde, which undergoes cyclization and subsequent functional group modifications to yield the desired product . The reaction conditions often involve the use of catalysts, such as Rhodium(III), and solvents like dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-terf-butyl-6H-benzo[b]naphtho[1,2-d]pyran-6-one: Known for its distorted helicene-like structure.
Arnottin I: A derivative with a similar skeleton, showing antitumor activity.
Propiedades
Número CAS |
138435-70-8 |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1,3-dimethoxynaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C19H14O4/c1-21-12-9-15(22-2)18-16(10-12)23-19(20)14-8-7-11-5-3-4-6-13(11)17(14)18/h3-10H,1-2H3 |
Clave InChI |
TUXUZHFFYZMTPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C3=C(C=CC4=CC=CC=C43)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

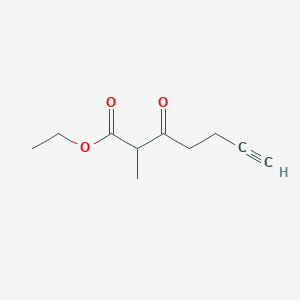
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
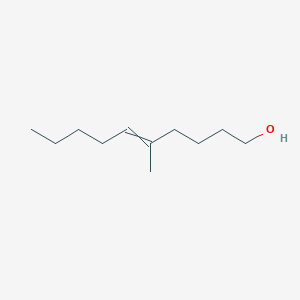
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
